Butan-1-ol;yttrium

Description

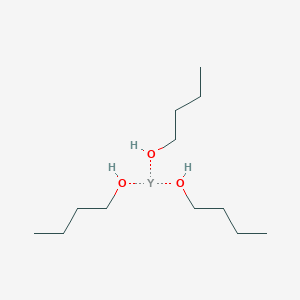

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

111941-71-0 |

|---|---|

Formule moléculaire |

C12H30O3Y |

Poids moléculaire |

311.27 g/mol |

Nom IUPAC |

butan-1-ol;yttrium |

InChI |

InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |

Clé InChI |

DFOMPYFFBAELGP-UHFFFAOYSA-N |

SMILES |

CCCCO.CCCCO.CCCCO.[Y] |

SMILES canonique |

CCCCO.CCCCO.CCCCO.[Y] |

Origine du produit |

United States |

Structural Characterization and Coordination Chemistry of Yttrium Iii N Butoxide Derivatives

Fundamental Coordination Environments and Geometries

The structural diversity of yttrium(III) n-butoxide derivatives stems from the flexible coordination capabilities of the yttrium ion and the ability of the butoxide ligand to act as both a terminal and a bridging group.

Simple, monomeric Y(OnBu)₃ is coordinatively unsaturated and not typically observed. Yttrium alkoxides, especially those with less sterically demanding primary alkoxide groups like n-butoxide, exhibit a strong preference for forming polymetallic complexes. osti.govresearchgate.net This aggregation occurs to satisfy the coordination demands of the yttrium centers, which commonly favor coordination numbers of six or more.

The degree of oligomerization is heavily influenced by the steric bulk of the alkoxide ligand. While bulky tert-butoxide ligands can form stable dimeric complexes such as [(C₅R₅)Y(μ-OCMe₃)(OCMe₃)]₂, less hindered primary alkoxides like n-butoxide are expected to form larger oligomers or even polymeric structures. acs.org These larger aggregates are composed of multiple yttrium centers linked together, creating complex molecular frameworks. For instance, yttrium-containing oligomeric silazanes have been studied, highlighting the propensity of yttrium to be incorporated into larger, stable molecular structures. researchgate.net

The formation of oligomeric and polymeric architectures is facilitated by the ability of the alkoxide oxygen atom to bridge two or more metal centers. These bridging ligands, denoted with the prefix 'µ', are a cornerstone of yttrium alkoxide chemistry. acs.orgsigmaaldrich.com In the case of yttrium n-butoxide, the butoxy group can act as a µ₂-bridge, linking two yttrium atoms.

A significant feature of yttrium butoxide chemistry is the formation of 'ate' complexes. These are anionic complexes formed by the reaction of the neutral yttrium butoxide with an anionic ligand source, such as an alkali metal alkoxide. Research has shown that yttrium tert-butoxide complexes are often isolated exclusively as 'ate' complexes, for example, (thiolfan)Y(OtBu)₂K. escholarship.orgresearcher.lifeufrgs.br

A structurally characterized yttrium n-butoxide 'ate' complex is [K(crypt)][(R₂N)₃Y(OCH₂CH₂CH₂CH₃)], where the butoxide ligand is attached to the yttrium center within an anionic complex, and the potassium cation is sequestered by a cryptand. researchgate.net In the absence of a sequestering agent, the alkali metal cation may be directly incorporated into the structure, often interacting with the alkoxide oxygen atoms. escholarship.org The formation of these 'ate' complexes demonstrates a common pathway for yttrium alkoxides to achieve a stable, higher-coordinate, anionic state. nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation

A combination of spectroscopic and diffraction methods is essential to fully characterize the complex structures of yttrium n-butoxide derivatives in both solution and the solid state.

NMR spectroscopy is a powerful tool for investigating the structures of yttrium butoxide complexes. As yttrium-89 (B1243484) (⁸⁹Y) is an NMR-active nucleus with 100% natural abundance and a spin of I = ½, it is an ideal probe for the metal's direct coordination environment. scbt.com ¹H and ¹³C NMR spectroscopy provide detailed information about the butoxide ligands and any other organic moieties present.

In solution, NMR can distinguish between terminal and bridging alkoxide groups, which exhibit different chemical shifts. For example, in studies of related tert-butoxide complexes, distinct signals in the ¹H NMR spectrum were observed for different butoxide environments. escholarship.org Variable-temperature NMR studies can reveal dynamic processes, such as the exchange between different structural isomers or the dissociation of oligomers in solution. escholarship.org

Solid-state NMR provides a direct correlation between the number of observed signals and the number of unique crystallographic sites in the solid material. researchgate.net This technique is particularly valuable for characterizing polymeric or poorly crystalline materials that are not amenable to single-crystal X-ray diffraction.

Table 1: Representative NMR Data for Yttrium Alkoxide Derivatives (Note: Data is representative of the types of signals observed in related yttrium alkoxide complexes, as specific high-resolution data for homoleptic Y(OnBu)₃ is not widely published.)

| Nucleus | Type of Ligand | Typical Chemical Shift (ppm) | Coupling | Structural Implication |

| ¹H | Terminal O-CH₂ - | 3.8 - 4.2 | Triplet | Unbridged butoxide group. |

| ¹H | Bridging µ-O-CH₂ - | 4.3 - 4.8 | Broad Triplet | Butoxide group linking two or more Y centers. |

| ¹³C | Terminal O-C H₂- | 65 - 70 | - | Carbon alpha to a terminal oxygen. |

| ¹³C | Bridging µ-O-C H₂- | 70 - 75 | - | Carbon alpha to a bridging oxygen. |

| ⁸⁹Y | Y(OR)₃(L)₂ | 200 - 350 | - | Five-coordinate Yttrium center. |

| ⁸⁹Y | Y(µ-OR)₂(OR)₄ | 350 - 500 | - | Six-coordinate Yttrium center in an oligomer. |

XRD studies have been crucial in identifying the varied coordination numbers and geometries of yttrium in these complexes, which can range from distorted trigonal bipyramidal to octahedral and higher. escholarship.orgsci-hub.st For instance, the crystal structure of the 'ate' complex (thiolfan)Y(OtBu)₂K revealed a polymeric chain where potassium ions interact with the alkoxide oxygen and a phenyl ring of a neighboring unit. escholarship.org Analysis of yttrium alkoxide complexes with phosphasalen ligands has shown how changing the alkoxide from ethoxide to the bulkier tert-butoxide alters the solid-state structure from a bridging-alkoxide dimer to a bridging-phenolate dimer. These detailed structural snapshots are invaluable for understanding the reactivity and properties of these compounds.

Table 2: Representative Crystallographic Data for Yttrium Alkoxide Complexes (Note: This data is compiled from structurally characterized yttrium alkoxide complexes to provide representative values.)

| Parameter | Bond Type | Typical Value | Complex Type | Reference |

| Bond Length | Y-O (terminal) | 2.05 - 2.15 Å | Monomeric/Dimeric | sci-hub.st |

| Bond Length | Y-O (µ₂-bridging) | 2.20 - 2.35 Å | Dimeric/Oligomeric | acs.org |

| Bond Length | Y-O (in 'ate' complex) | 2.10 - 2.25 Å | Anionic Ate Complex | escholarship.org |

| Bond Angle | O-Y-O | 90 - 120° | - | sci-hub.st |

| Bond Angle | Y-O-Y (bridging) | 100 - 115° | Dimeric/Oligomeric | acs.org |

| Coordination No. | Yttrium | 5 - 8 | Various | acs.orgescholarship.orgsci-hub.st |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. apacwomen.ac.inspectroscopyonline.com For yttrium butoxide derivatives, these methods are crucial for confirming the presence of the butoxide ligands and for probing the nature of the yttrium-oxygen bond.

A vibration is IR active if it induces a change in the molecule's dipole moment, while a Raman active vibration causes a change in its polarizability. apacwomen.ac.in In yttrium butoxide complexes, the spectra are characterized by vibrations originating from the butoxide group and the Y-O core.

Butoxide Ligand Vibrations : The C-H stretching frequencies (ν(C-H)) are typically observed in the 2850-3000 cm⁻¹ region. Bending and deformation modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups (δ(C-H)) appear at lower frequencies. The C-O stretching vibration (ν(C-O)) is particularly informative and usually appears in the 1000-1200 cm⁻¹ range. Its exact position can be influenced by the coordination mode of the butoxide group (terminal vs. bridging).

Yttrium-Oxygen Vibrations : The Y-O stretching frequencies (ν(Y-O)) are found in the far-infrared region, typically between 400 and 600 cm⁻¹. These bands are direct indicators of the yttrium-oxygen bond and their position and number can provide insight into the coordination geometry and the polynuclearity of the complex. For comparison, the IR spectrum of yttrium oxide (Y₂O₃) shows characteristic absorptions in this region. nist.gov

The analysis of these spectral features allows for the structural elucidation of yttrium butoxide complexes. acs.org

Table 1: Typical Vibrational Frequencies for Yttrium Butoxide Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching | 2850-3000 | IR, Raman |

| C-H Bending/Deformation | 1300-1500 | IR, Raman |

| C-O Stretching | 1000-1200 | IR |

Influence of Ancillary Ligands on Yttrium Coordination and Reactivity

The coordination sphere of the yttrium ion in butoxide complexes can be modified by the introduction of ancillary ligands. These ligands play a critical role in tuning the steric and electronic properties of the metal center, thereby influencing the complex's structure, stability, and catalytic reactivity.

Cyclopentadienyl (B1206354) (Cp) and its substituted analogues are classic ligands in organometallic chemistry. In combination with butoxide ligands, they form stable yttrium complexes. Research has focused extensively on mono(cyclopentadienyl)yttrium bis(tert-butoxide) derivatives, which typically exist as dimers. acs.orgosti.gov These complexes have the general formula [(C₅R₅)Y(μ-OR')(OR')]₂, where two butoxide groups bridge the two yttrium centers. osti.gov A variety of substituted cyclopentadienyl ligands have been employed to systematically study their impact on the complex's properties. acs.orgosti.gov

Table 2: Examples of Dimeric Cyclopentadienyl-Yttrium Bis(tert-Butoxide) Complexes

| Compound Formula | Cyclopentadienyl Ligand (C₅R₅) | Reference |

|---|---|---|

| [(C₅Me₅)Y(μ-OCMe₃)(OCMe₃)]₂ | Pentamethylcyclopentadienyl (C₅Me₅) | osti.gov |

| [(C₅H₅)Y(μ-OCMe₃)(OCMe₃)]₂ | Cyclopentadienyl (C₅H₅) | osti.gov |

| [(C₅H₄Me)Y(μ-OCMe₃)(OCMe₃)]₂ | Methylcyclopentadienyl (C₅H₄Me) | osti.gov |

Ferrocene-based ligands introduce unique electronic properties, most notably redox activity, into the coordination sphere of yttrium. escholarship.org The iron center in the ferrocene (B1249389) moiety can be reversibly oxidized, allowing for the switching of the catalytic properties of the yttrium complex. escholarship.orgacs.org

Yttrium alkoxide and aryloxide complexes supported by ferrocene-based ligands incorporating thiol phenolates, such as thiolfan (1,1′-bis(2,4-di-tert-butyl-6-thiomethylenephenoxy)ferrocene), have been synthesized. researcher.liferesearchgate.net While the tert-butoxide complex could only be isolated as an 'ate' complex, these systems have demonstrated high activity as catalysts for the ring-opening polymerization of cyclic esters. researcher.liferesearchgate.netfigshare.com

Another important class is yttrium complexes with ferrocene Schiff base ligands like salfen (N,N'-bis(2,4-di-tert-butylphenoxy)-1,1'-ferrocenediimine). nsf.gov The phenoxide complex [(salfen)Y(OPh)]₂ was found to have a dimeric structure both in the solid state and in solution, with two phenoxide groups bridging the yttrium centers. nsf.gov The presence of two ferrocene units allows for stepwise oxidation, creating a system with three distinct redox states, each exhibiting different catalytic activities. acs.orgnsf.gov

Biphenolate ligands are valued for their tunability and their ability to chelate to a metal center, which can prevent ligand redistribution reactions. jcu.edu.au Yttrium complexes with carbon-bridged biphenolate ligands have been synthesized and structurally characterized. For instance, complexes with one chelating biphenolate ligand and one monodentate, partially protonated biphenolate ligand have been isolated, demonstrating the versatility of the yttrium coordination sphere. jcu.edu.au

Phosphasalen ligands are analogues of the well-known salen ligands, where the imine functionalities are replaced by iminophosphorane donors. sci-hub.st These ligands have been used to synthesize novel yttrium alkoxide complexes that show exceptional activity and stereoselectivity as initiators for the ring-opening polymerization of lactide. sci-hub.st Depending on the substituents on the ligand framework, both mononuclear and dinuclear yttrium alkoxide complexes have been prepared and characterized by X-ray diffraction. sci-hub.st

A wide variety of other donor ligands have been used to support yttrium butoxide and related alkoxide complexes.

Oxygen Donors : Besides the primary butoxide ligand, other oxygen-donating groups are common in these systems. Simple ethers like tetrahydrofuran (B95107) (THF) or diethyl ether often act as co-ligands, stabilizing the metal center by completing its coordination sphere. osti.govnih.gov More complex polydentate ligands, such as pyridine-bis(phenolate)s, create well-defined, stable yttrium alkoxide species that are models for catalytic intermediates. acs.org Fluorinated alkoxides have also been used to modify the electronic properties of the yttrium center. rsc.org

Nitrogen Donors : Nitrogen-based ligands are ubiquitous in coordination chemistry. mdpi.com Yttrium complexes have been prepared with ligands such as N-heterocyclic carbenes (NHCs) with tethered donor arms, mdpi.com and various Schiff bases. mdpi.com Even simple pyridine (B92270) can significantly affect the catalytic performance when added to a reaction. acs.org

Phosphorus Donors : Tertiary phosphines (PR₃) are important ligands in organometallic chemistry, acting as strong σ-donors with tunable π-accepting properties. libretexts.orgpsgcas.ac.in Diphosphanylamide ligands, which contain both nitrogen and phosphorus donors, can coordinate to yttrium in a bidentate fashion through one nitrogen and one phosphorus atom, as seen in complexes like [YCl₂{N(PPh₂)₂}(thf)₃]. nih.gov Ferrocene-based phosphinimine ligands have also been used to support yttrium alkyl complexes, which are precursors to alkoxide derivatives. researchgate.net

Theoretical and Computational Studies on Yttrium Butoxide Structures and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, bonding, and reaction mechanisms of yttrium butoxide complexes. researchgate.net These studies complement experimental findings and help to rationalize observed reactivity.

Computational investigations of yttrium monoxide (YnO) clusters reveal that the chemical bond between yttrium and oxygen is predominantly ionic, with a significant charge transfer from yttrium to oxygen. rsc.org This finding is fundamental to understanding the nature of the Y-O bond in butoxide complexes.

DFT calculations have been instrumental in elucidating the mechanisms of polymerization reactions catalyzed by yttrium alkoxides. researchgate.netresearchgate.net For the ring-opening polymerization of cyclic esters, a "coordination-insertion" mechanism is generally accepted. DFT studies on model yttrium alkoxide systems have mapped the energy profiles for this multi-step process, which involves:

Coordination of the cyclic ester to the Lewis acidic yttrium center.

Nucleophilic attack of the alkoxide group on the carbonyl carbon of the ester.

Cleavage of the ester's acyl-oxygen bond, leading to the opening of the ring and insertion of the monomer into the Y-O bond. researchgate.net

Theoretical investigations have also explored the initiation step of lactide polymerization by bifunctional yttrium catalysts, confirming that the reaction proceeds via attack by the initiator group followed by ring-opening. mdpi.com These computational models allow for the calculation of activation barriers and reaction energies, providing a quantitative understanding of the catalytic cycle. mdpi.comresearchgate.net

Table 3: Summary of Theoretical Insights into Yttrium Alkoxide Systems

| Area of Study | Computational Method | Key Findings | References |

|---|---|---|---|

| Y-O Bonding | DFT | The Y-O bond is highly ionic with significant charge transfer. | rsc.org |

| Polymerization Mechanism | DFT | Confirmed a multi-step coordination-insertion mechanism for cyclic esters. | researchgate.netresearchgate.net |

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of yttrium(III) alkoxides, DFT is employed to determine optimized molecular geometries, calculate thermodynamic properties, and map reaction pathways.

While specific DFT studies focusing exclusively on the simple monomeric or oligomeric structures of yttrium(III) n-butoxide, Y(O(CH₂)₃CH₃)₃, are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations into closely related yttrium alkoxide systems. A notable example is the DFT study on the mechanism of ε-caprolactone (CL) insertion into a Y–OCH₃ bond, which serves as a model for the initiation step in ring-opening polymerization (ROP) catalyzed by yttrium alkoxides. researchgate.net

This research utilized DFT calculations at the B3LYP level to model the reaction pathway, using Y(OCH₃)₃ as a simplified, representative model for the yttrium alkoxide initiator. researchgate.net The study confirmed a coordination-insertion mechanism involving four key steps:

Coordination of the ε-caprolactone monomer to the yttrium center.

Nucleophilic attack on the monomer's carbonyl group.

Intramolecular exchange of the alkoxide ligand.

Ring-opening of the monomer via acyl-oxygen bond cleavage to complete the insertion. researchgate.net

The calculations revealed the Gibbs-free energies (ΔG) for the intermediates and transition states along this reaction coordinate. A critical finding was that the formation of a five-coordinate yttrium intermediate represents the rate-determining step of the polymerization initiation. researchgate.net

The energy profile for this process provides a quantitative look at the electronic and structural changes occurring.

| Reaction Step | Species | Description | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| 1 | Reactants | Y(OCH₃)₃ + ε-Caprolactone | 0.0 |

| 2 | Intermediate 1 | Coordination of Monomer | -5.5 |

| 3 | Transition State 1 | Nucleophilic Attack | +9.8 |

| 4 | Intermediate 2 | Five-Coordinate Intermediate | +8.7 |

| 5 | Transition State 2 | Ring-Opening | +9.1 |

| 6 | Product | Inserted Monomer Chain | -12.1 |

These theoretical findings are significant as they allow for the rational design of catalysts. For instance, DFT modeling on related systems has shown correlations between the Y–O bond length in the initiator and its catalytic activity, providing a predictive tool for screening potential catalysts. mdpi.com Although this study focused on yttrium methoxide, the fundamental mechanism and electronic principles are considered broadly applicable to other yttrium alkoxides like yttrium(III) n-butoxide. researchgate.net

Molecular Dynamics Simulations of Complex Behavior

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-evolved behavior of atoms and molecules. For yttrium(III) n-butoxide derivatives, MD simulations are theoretically suited to explore complex phenomena such as aggregation in solution, solvent interactions, and the conformational dynamics of the butoxide chains, which are difficult to probe experimentally in detail.

Direct MD simulation studies focused specifically on yttrium(III) n-butoxide are scarce in published literature. However, the principles of such simulations are well-established and their potential application can be understood from studies on related systems and general methodologies for simulating small molecule aggregation. bioexcel.eunih.govmdpi.com An MD simulation of yttrium(III) n-butoxide would typically involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the interatomic potentials for the Y-O-C linkages and the non-bonded interactions. This is a critical step, as the accuracy of the simulation hinges on the quality of the force field.

System Setup: Placing multiple yttrium(III) n-butoxide molecules in a simulation box, often with an explicit solvent like toluene (B28343) or tetrahydrofuran, to mimic experimental conditions.

Simulation Run: Solving Newton's equations of motion for the system over a specified time, allowing the molecules to interact and evolve. This generates a trajectory that contains detailed information on the position and velocity of every atom over time.

Analysis: Analyzing the trajectory to extract macroscopic and microscopic properties, such as the radial distribution function to characterize aggregation, the coordination number of the yttrium centers, and the dynamics of ligand exchange.

Experimental studies using Nuclear Magnetic Resonance (NMR) on other yttrium alkoxides and siloxides have revealed significant dynamic behavior and aggregation in solution. For example, yttrium isopropoxide has been shown to form a stable pentanuclear oxo-alkoxide cluster, [Y₅O(OⁱPr)₁₃], in solution. researchgate.net Furthermore, NMR studies have demonstrated that the exchange of inequivalent ligands and yttrium sites in such aggregates is a dynamic process, often promoted by the presence of alcohol. osti.gov

MD simulations could provide an atomistic picture of these experimentally observed phenomena. For instance, a simulation could visualize the step-by-step mechanism of how monomeric or dimeric yttrium butoxide units aggregate to form larger oligomeric or oxo-cluster structures in solution. It could also elucidate the role of solvent molecules in stabilizing or participating in these aggregates. While awaiting specific computational studies on this compound, the combination of experimental data on related systems and the power of MD as a technique provides a clear roadmap for future investigations into the complex solution behavior of yttrium(III) n-butoxide.

Applications of Yttrium Iii N Butoxide As a Precursor in Materials Science

Synthesis of Yttrium-Containing Oxide Materials

The versatility of yttrium(III) n-butoxide as a precursor is evident in its application for synthesizing a range of complex oxide materials. These materials often exhibit unique optical, electrical, and mechanical properties, making them valuable in fields from electronics to aerospace.

Formation of Yttrium Aluminum Garnet (YAG)

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material with significant applications in lasers and phosphors. americanelements.comumich.edu The synthesis of YAG often employs a sol-gel process where yttrium and aluminum precursors are hydrolyzed and condensed to form a gel, which is then calcined to produce the final crystalline material.

While direct use of yttrium(III) n-butoxide for YAG synthesis is a possibility, related precursors like yttrium isobutyrates and yttrium acetate (B1210297) have been successfully used. umich.eduumich.edu For instance, a mixture of yttrium and aluminum isobutyrates in a 3:5 molar ratio can be dissolved in a solvent like tetrahydrofuran (B95107) (THF) to create a precursor solution. umich.edu Upon solvent removal and pyrolysis, this precursor decomposes to form an amorphous intermediate that crystallizes into phase-pure YAG at approximately 910°C. umich.edu The final ceramic yield in such processes can be around 26% at 1000°C. umich.edu

Another approach involves the use of yttrium acetate hydrate (B1144303) and aluminum formate (B1220265) hydrate, which are more stable in air and soluble in water. umich.edu A 3:5 stoichiometric mixture of these precursors can be dissolved in water to form a YAG precursor solution. umich.edu This method simplifies the process by avoiding moisture-sensitive and organic solvents. umich.edu

A microwave-assisted route has also been developed, utilizing aluminum tri-sec-butoxide and yttrium nitrate (B79036) dissolved in ethyl acetate. cambridge.org This method significantly reduces the synthesis and sintering times. cambridge.org The resulting translucent YAG can exhibit high microhardness and fracture toughness. cambridge.org

| Precursor System | Synthesis Method | Crystallization Temperature (°C) | Key Findings |

| Yttrium and Aluminum Isobutyrates | Sol-gel | ~910 | Forms phase-pure YAG with a 26% ceramic yield at 1000°C. umich.edu |

| Yttrium Acetate Hydrate and Aluminum Formate Hydrate | Aqueous solution | Not specified | Air and water-stable precursors simplify the synthesis process. umich.edu |

| Aluminum tri-sec-butoxide and Yttrium Nitrate | Microwave-assisted | Precursor calcined at 1000°C | Fast synthesis route yielding translucent YAG with high hardness. cambridge.org |

| Yttrium Chloride and Aluminum Butoxide | Sol-gel | 1000 | Results in the synthesis of pure-phase YAG. researchgate.netresearchgate.net |

Preparation of Yttria-Stabilized Zirconia (YSZ)

Yttria-stabilized zirconia (YSZ) is a ceramic material in which the crystal structure of zirconium dioxide is made stable at room temperature by the addition of yttrium oxide. americanelements.comstanfordmaterials.com It is widely used in applications such as thermal barrier coatings, solid oxide fuel cells (SOFCs), and oxygen sensors due to its high thermal stability, ionic conductivity, and fracture toughness. americanelements.comstanfordmaterials.comgoogle.com

The sol-gel method is a common route for synthesizing YSZ films and powders, often utilizing zirconium n-butoxide as a precursor. researchgate.net In a typical process, a stable YSZ sol is created through the controlled hydrolysis of zirconium n-butoxide, with acetic acid acting as a chelating agent and nitric acid as a catalyst. researchgate.net The addition of yttrium is achieved by incorporating a soluble yttrium precursor, such as yttrium nitrate or yttrium acetate, into the sol. google.commst.eduresearchgate.net

The resulting sol can be used to create thin films via spin or dip coating, which are then heat-treated to form the crystalline YSZ phase. researchgate.netresearchgate.net Fully stabilized cubic zirconia can be formed at temperatures as low as 600°C. researchgate.net The properties of the final YSZ material, such as its crystalline phase (tetragonal or cubic), depend on the mole percentage of yttria doping. mdpi.com For instance, doping with 3 mol% Y₂O₃ typically results in a tetragonal structure, while 8 mol% or more leads to a cubic structure. mdpi.com

| Precursor System | Synthesis Method | Calcination Temperature (°C) | Key Findings |

| Zirconium n-butoxide, Yttrium source | Sol-gel | 600 | Formation of fully stabilized cubic zirconia phase. researchgate.net |

| Yttrium acetate, Zirconium acetate | Polymeric precursor | 600 | Produces dense, crack-free polycrystalline YSZ films. mst.edu |

| Zirconium-based MOF, Y³⁺ ions | Template synthesis | 900 | Produces uniform YSZ nanospheres with controlled phase composition. mdpi.com |

Synthesis of Barium Titanate (BaTiO₃) and Doped Perovskites (e.g., BaZr₀.₈Y₀.₂O₃₋δ)

Yttrium(III) n-butoxide is a key precursor in the sol-gel synthesis of yttrium-doped barium titanate (BaTiO₃) and other perovskite materials. sigmaaldrich.cominoe.ro Barium titanate is a ferroelectric ceramic with excellent dielectric properties, making it a cornerstone material for multilayer ceramic capacitors (MLCCs) and other electronic components. inoe.roajol.infoacs.org Doping BaTiO₃ with yttrium can further enhance its electrical properties. inoe.roacs.orgnih.gov

In a typical sol-precipitation method for synthesizing yttrium-doped BaTiO₃, yttrium(III) butoxide is mixed with a titanium precursor, such as titanium (IV) diisopropoxide bis acetylacetonate. inoe.ro This mixture is then combined with an aqueous solution of a barium precursor, like barium acetate, under controlled pH conditions to form a precipitate. inoe.ro This precursor precipitate is then calcined at high temperatures (e.g., 1300°C) to yield the final single-phase yttrium-doped BaTiO₃ powder. inoe.ro The resulting ceramic often exhibits good dielectric properties. inoe.ro

Similarly, yttrium(III) n-butoxide is used in the sol-gel synthesis of proton-conducting perovskites like barium zirconate-yttrium (BaZr₀.₈Y₀.₂O₃₋δ), which are employed as electrolytes in protonic ceramic fuel cells (PCFCs). sigmaaldrich.com

Fabrication of Yttrium-Doped Metal Oxide Nanocrystals (e.g., Y-SnO₂)

Yttrium(III) n-butoxide is utilized in the solvothermal synthesis of yttrium-doped tin dioxide (Y-SnO₂) nanocrystals. sigmaaldrich.com Tin dioxide is an n-type semiconductor with a wide bandgap, making it suitable for applications such as transparent conducting films, gas sensors, and as an electron transport layer (ETL) in perovskite solar cells. mdpi.com Doping with yttrium can modify the electronic properties of SnO₂ by controlling the free carrier concentration. mdpi.com

The synthesis involves reacting yttrium(III) n-butoxide with a tin precursor in a suitable solvent under elevated temperature and pressure. This method allows for the production of nanocrystals with controlled size and dopant concentration. sigmaaldrich.com The resulting Y-SnO₂ nanocrystals can be used to fabricate thin films. mdpi.com Studies have shown that yttrium doping can suppress the formation of oxygen vacancies in the SnO₂ lattice, which in turn affects the material's electrical and optical properties. mdpi.com

Development of Y₄Al₂O₉ Nanoparticles

Yttrium(III) n-butoxide is a precursor for the synthesis of Y₄Al₂O₉ (YAM) nanoparticles. sigmaaldrich.com YAM is one of the three stable compounds in the yttrium-aluminum-oxide system, alongside YAG and YAP (YAlO₃). researchgate.net These materials are of interest for various optical applications. researchgate.net

The synthesis of YAM nanoparticles can be achieved through methods like the sol-gel process. researchgate.net While direct use of the butoxide is possible, other yttrium and aluminum precursors are also commonly employed. For example, a modified sol-gel method can be used to produce single-phase YAM powders. researchgate.net Thermal analysis has shown that the crystallization temperature for YAM can be around 900°C. researchgate.net The resulting nanocrystalline powders can exhibit interesting luminescent properties, especially when doped with other rare-earth elements. researchgate.net

Production of Yttrium Orthoferrite (YFeO₃)

Yttrium orthoferrite (YFeO₃) is a material with weak ferromagnetic behavior at room temperature and is a candidate for applications in magnetic and magneto-optical devices. capes.gov.brunizar.es The synthesis of phase-pure YFeO₃ can be challenging due to the facile formation of the more stable yttrium iron garnet (Y₃Fe₅O₁₂) phase. capes.gov.brunizar.es

The use of single-molecule precursors containing both yttrium and iron in the desired 1:1 stoichiometry, such as [YFe(OPrⁱ)₆(PrⁱOH)]₂, has been shown to be an effective route to obtaining monophasic YFeO₃. capes.gov.brunizar.es This approach, often carried out via a sol-gel process, kinetically controls the formation of the metastable YFeO₃ phase. capes.gov.brunizar.es Hydrolysis of this precursor followed by calcination at temperatures around 680-800°C can lead to the crystallization of nanocrystalline YFeO₃. capes.gov.brunizar.es While yttrium(III) n-butoxide is not directly mentioned in this specific synthesis, related alkoxide chemistry is central to the process. Other wet chemical methods, such as the sol-gel citrate (B86180) method using yttrium oxide and iron nitrate as precursors, have also been employed to synthesize YFeO₃. sci-hub.se

Utilization in Thin Film Deposition Techniques

Yttrium(III) n-butoxide is extensively employed in the fabrication of thin films, which are crucial components in numerous electronic and optical devices. Its solubility in common organic solvents and its volatility allow for its use in a range of deposition methods.

Sol-Gel Processing for Ceramic Films

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials. mdpi.com It involves the transition of a system from a liquid solution ("sol") into a solid gel phase. Yttrium(III) n-butoxide is a favored precursor in this method for several reasons: it allows for excellent control over the chemical composition and microstructure of the resulting material at a molecular level, and it facilitates processing at lower temperatures compared to traditional ceramic synthesis routes. mdpi.comscribd.com

In the sol-gel synthesis of yttria-stabilized zirconia (YSZ), a prominent ceramic material, yttrium(III) n-butoxide is used in conjunction with a zirconium precursor, such as zirconium n-propoxide or zirconium n-butoxide. researchgate.net The controlled hydrolysis and condensation of these alkoxide precursors lead to the formation of a stable YSZ sol. researchgate.net This sol can then be deposited onto a substrate via spin-coating or dip-coating to form a uniform thin film. Subsequent heat treatment at temperatures as low as 600°C can produce crack-free, fully stabilized cubic zirconia films. researchgate.net The use of yttrium(III) n-butoxide in this process is crucial for achieving the desired yttria concentration, which in turn stabilizes the cubic or tetragonal phase of zirconia, a necessity for applications such as thermal barrier coatings and solid oxide fuel cells. researchgate.netdergipark.org.trstanfordmaterials.com

Research has demonstrated the successful synthesis of YSZ films with thicknesses ranging from 70 to 135 nm using this method. researchgate.net The properties of the resulting films, including their dielectric characteristics and interface quality with silicon substrates, are significantly influenced by the annealing conditions. researchgate.net

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. sputtertargets.net While yttrium(III) n-butoxide itself is mentioned in the context of various synthesis methods, more complex yttrium organometallic compounds are often favored for CVD due to specific volatility and decomposition characteristics. For instance, precursors like yttrium(III) acetylacetonate, yttrium(III) hexafluoroacetylacetonate, and yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) have been studied for the plasma-enhanced CVD (PE-CVD) of YSZ coatings. osti.gov

The choice of precursor in CVD is critical as it affects the deposition temperature, film composition, and purity. osti.gov For example, in the PE-CVD of YSZ, different yttrium precursors exhibit varying efficiencies in doping the zirconia matrix at different temperatures. osti.gov Although direct use of yttrium(III) n-butoxide in extensive CVD research is not as commonly documented as other precursors, its fundamental role as a building block for yttrium-containing materials underscores its importance in the broader field of vapor deposition technologies. ereztech.com The development of advanced CVD techniques like hybrid chemical vapor deposition (HybCVD) for materials such as yttrium-alloyed gallium nitride and aluminum nitride further highlights the need for suitable volatile precursors. mdpi.com

Solvothermal Synthesis Methods

Solvothermal synthesis is a method of preparing crystalline materials in a solvent at temperatures above its boiling point under pressure. researchgate.net This technique allows for the synthesis of materials that are not stable at the melting point or are difficult to obtain by other methods. Yttrium(III) n-butoxide is a valuable precursor in solvothermal processes for producing yttrium-containing nanocrystals. sigmaaldrich.comsigmaaldrich.com

A notable application is the synthesis of yttrium-doped tin oxide (Y-SnO₂) nanocrystals. sigmaaldrich.comsigmaaldrich.com In this process, yttrium(III) n-butoxide serves as the yttrium source, which is introduced into a solution containing a tin precursor. The mixture is then heated in an autoclave, leading to the formation of Y-SnO₂ nanocrystals with controlled size and morphology. These nanocrystals have shown promise as an electron transport layer in planar perovskite solar cells. sigmaaldrich.comsigmaaldrich.com

Another significant application is the solvothermal synthesis of yttrium aluminum garnet (YAG), a material with important optical properties. google.com While various methods exist for YAG synthesis, solvothermal routes using precursors like yttrium butoxide offer advantages such as lower reaction temperatures compared to solid-state reactions and the ability to produce nano-sized particles. google.com For instance, a process has been developed for the solvothermal synthesis of cerium-doped YAG (Ce³⁺-YAG) phosphor nanoparticles, which are widely used in white light-emitting diodes (LEDs). google.com

Role in Advanced Functional Materials

The versatility of yttrium(III) n-butoxide as a precursor extends to the fabrication of a wide range of advanced functional materials with applications in electronics and optoelectronics.

Precursors for Optoelectronic Components (e.g., LEDs, Displays)

Yttrium-based compounds are integral to various optoelectronic devices, particularly in phosphors for LEDs and displays. nanoshel.comamericanelements.com Yttrium(III) n-butoxide can be a starting material for synthesizing these phosphors. For example, it can be used to create yttrium oxide (Y₂O₃) nanoparticles, which serve as a host lattice for dopant ions like europium (Eu³⁺) to produce red phosphors. americanelements.com

The synthesis of Y₄Al₂O₉ nanoparticles, which have applications in LED lighting and display technologies, can also utilize yttrium(III) butoxide as a precursor. sigmaaldrich.com Furthermore, the previously mentioned solvothermal synthesis of Ce³⁺-YAG phosphors from precursors including yttrium butoxide is a key technology for producing white light from blue LEDs. google.com

The table below summarizes the application of Yttrium(III) n-butoxide as a precursor in the synthesis of materials for optoelectronic components.

| Material | Synthesis Method | Application |

| Y-doped SnO₂ nanocrystals | Solvothermal | Electron Transport Layer in Perovskite Solar Cells sigmaaldrich.comsigmaaldrich.com |

| Y₄Al₂O₉ nanoparticles | Synthesis from precursor | LED lighting, Display technologies sigmaaldrich.com |

| Ce³⁺-doped YAG phosphor | Solvothermal | White LEDs google.com |

Materials for Electronic Devices and Superconductors

Yttrium(III) n-butoxide is a precursor for materials used in a variety of electronic devices. One significant area is the synthesis of yttrium-doped barium titanate (BaTiO₃), a ceramic material with excellent dielectric, ferroelectric, and piezoelectric properties, making it widely used in the manufacturing of multilayer ceramic capacitors (MLCCs). sigmaaldrich.cominoe.roacs.org The sol-gel method, employing yttrium(III) butoxide along with barium and titanium precursors, allows for the preparation of yttrium-doped BaTiO₃ with controlled stoichiometry and homogeneity at lower temperatures than conventional methods. inoe.roacs.org Research has shown that ceramics prepared from these powders exhibit good dielectric properties suitable for device applications. inoe.ro

In the realm of high-temperature superconductors, yttrium is a key component of yttrium barium copper oxide (YBCO). stanfordmaterials.com While various precursors can be used for the synthesis of YBCO, the use of high-purity organometallic precursors is essential for achieving the desired superconducting properties. Yttrium(III) n-butoxide, with its high purity, can be a valuable starting material in the complex synthesis routes for these advanced materials. sigmaaldrich.comsigmaaldrich.com

The table below details the use of Yttrium(III) n-butoxide as a precursor for materials in electronic devices and superconductors.

| Material | Synthesis Method | Application |

| Yttrium-doped BaTiO₃ | Sol-precipitation/Sol-gel | Multilayer Ceramic Capacitors (MLCCs), Dielectric devices sigmaaldrich.cominoe.roacs.org |

| Yttria-stabilized zirconia (YSZ) | Sol-gel | Electrolyte in Solid Oxide Fuel Cells (SOFCs) sigmaaldrich.comsigmaaldrich.comstanfordmaterials.comsigmaaldrich.com |

| Yttrium Barium Copper Oxide (YBCO) | Various synthesis routes | High-temperature superconductors stanfordmaterials.com |

Components for Solid Oxide Fuel Cells (SOFCs) and Electrolyzer Cells (PCECs)

Yttrium(III) n-butoxide, with the chemical formula Y(OC₄H₉)₃, serves as a critical precursor in the synthesis of advanced ceramic materials for energy applications, particularly in Solid Oxide Fuel Cells (SOFCs) and Protonic Ceramic Electrolyzer Cells (PCECs). Its utility stems from its ability to enable the creation of highly pure and nanostructured materials through sol-gel and other chemical synthesis routes. These methods offer precise control over the composition and morphology of the final ceramic components, which is essential for optimizing the performance and durability of these energy conversion devices.

In the realm of Protonic Ceramic Fuel Cells (PCFCs) and Protonic Ceramic Electrolyzer Cells (PCECs), which operate at intermediate temperatures (400–700 °C), yttrium(III) n-butoxide is instrumental in synthesizing proton-conducting perovskite-type oxides. rsc.org A prominent example is yttrium-doped barium zirconate (BZY) and yttrium-doped barium cerate-zirconate (BCZY). rsc.orgenergy.gov These materials exhibit high proton conductivity, making them suitable for electrolytes in PCFCs and PCECs. rsc.orgenergy.gov The sol-gel method, employing yttrium(III) n-butoxide along with alkoxides of barium and zirconium, facilitates the synthesis of these complex oxides at a molecular level, leading to homogeneous and phase-pure powders. rsc.orgcsic.es For instance, BaZr₀.₈Y₀.₂O₃₋δ, a common BZY composition, has been successfully synthesized using yttrium(III) butoxide as the yttrium precursor. rsc.orgsigmaaldrich.com This approach allows for lower sintering temperatures compared to conventional solid-state reaction methods, which helps in preserving the desired stoichiometry and microstructure of the final ceramic. rsc.org Furthermore, yttrium(III) n-butoxide is used in the preparation of SrZr₀.₉Y₀.₁O₃₋δ (SZY) thin films for PCEC membranes, demonstrating its versatility in creating various proton-conducting electrolytes. csic.es

The following table summarizes the key applications of Yttrium(III) n-butoxide in SOFCs and PCECs:

| Application Area | Material Synthesized | Role of Material | Precursor System Example | Synthesis Method |

| SOFCs | Yttria-Stabilized Zirconia (YSZ) | Oxygen Ion-Conducting Electrolyte | Yttrium(III) n-butoxide, Zirconium n-butoxide | Sol-gel, Co-precipitation |

| PCFCs/PCECs | Yttrium-doped Barium Zirconate (BZY) | Proton-Conducting Electrolyte | Yttrium(III) n-butoxide, Barium alkoxide, Zirconium(IV) propoxide | Sol-gel |

| PCFCs/PCECs | Yttrium-doped Barium Cerate-Zirconate (BCZY) | Proton-Conducting Electrolyte | Yttrium(III) n-butoxide, Barium alkoxide, Cerium nitrate, Zirconium oxynitrate | Sol-gel, Combustion methods |

| PCECs | Yttrium-doped Strontium Zirconate (SZY) | Proton-Conducting Electrolyte | Yttrium(III) n-butoxide, Strontium alkoxide, Zirconium(IV) propoxide | Sol-gel |

Ceramic Precursors for High-Temperature Applications

Yttrium(III) n-butoxide is a valuable precursor for the synthesis of a variety of advanced ceramics intended for high-temperature applications beyond fuel cells and electrolyzers. Its utility lies in the ability to produce fine, homogeneous, and high-purity ceramic powders through solution-based methods like sol-gel processing. sigmaaldrich.comamericanelements.com These characteristics are crucial for fabricating dense, high-performance ceramic components that can withstand extreme thermal and mechanical stresses.

One significant application is in the production of yttrium-based ceramic composites and coatings. For example, yttrium oxide (Y₂O₃) itself is a highly stable refractory material with a very high melting point, making it suitable for applications such as crucibles for melting reactive metals and protective coatings. diva-portal.org Yttrium(III) n-butoxide can be used in the synthesis of Y₂O₃ nanoparticles and films. sigmaaldrich.com Furthermore, it is a key ingredient in creating more complex ceramic systems. For instance, it is used in the synthesis of yttrium aluminum garnet (YAG, Y₃Al₅O₁₂) and other yttrium-aluminum oxides like Y₄Al₂O₉, which are known for their excellent high-temperature mechanical properties and are used in various applications, including as host materials for solid-state lasers and as components in advanced ceramic engines. sigmaaldrich.comgoogle.com

The sol-gel synthesis of Y-Ba-Cu-O (YBCO) high-temperature superconductors has also been explored using yttrium butoxide as the yttrium source. researchgate.net This method allows for the intimate mixing of the metallic precursors on a molecular scale, leading to the formation of the superconducting phase at lower temperatures and with greater homogeneity compared to traditional solid-state reactions. researchgate.net

Moreover, yttrium(III) n-butoxide is employed in the preparation of thermal barrier coatings (TBCs). google.com Yttria-stabilized zirconia (YSZ), as mentioned previously, is not only an excellent ionic conductor but also possesses low thermal conductivity and a high thermal expansion coefficient, making it an ideal material for TBCs on gas turbine blades and other engine components. google.com The use of yttrium(III) n-butoxide in the synthesis of YSZ powders ensures the high purity and fine particle size necessary for producing dense and durable coatings that can protect the underlying metal alloys from high temperatures. google.com

The following table presents data on the synthesis of high-temperature ceramics using Yttrium(III) n-butoxide as a precursor:

| Ceramic Material | Application | Precursor System Example | Synthesis Method | Key Properties of Final Material |

| Yttria (Y₂O₃) | High-temperature crucibles, Protective coatings | Yttrium(III) n-butoxide | Sol-gel | High melting point, Chemical inertness |

| Yttrium Aluminum Garnet (YAG) | Laser host material, High-temperature structural components | Yttrium(III) n-butoxide, Aluminum isopropoxide | Sol-gel | High-temperature strength, Optical transparency |

| Y-Ba-Cu-O (YBCO) | High-temperature superconductor | Yttrium butoxide, Barium methoxide, Copper methoxide | Sol-gel | Superconductivity at liquid nitrogen temperatures |

| Yttria-Stabilized Zirconia (YSZ) | Thermal Barrier Coatings (TBCs) | Yttrium(III) n-butoxide, Zirconium n-propoxide | Sol-gel, Plasma spray | Low thermal conductivity, High thermal expansion coefficient |

| Cordierite-Mullite Composites | Kiln furniture, Saggers for battery materials | Yttrium oxide (derived from precursors like butoxide) as a sintering aid | Solid-state reaction with sintering aid | Improved mechanical properties and thermal shock resistance. mdpi.com |

Future Prospects and Interdisciplinary Research Directions

Development of Novel Yttrium Alkoxide Ligand Architectures

The reactivity and stability of yttrium alkoxide complexes are intrinsically linked to the ligand environment surrounding the yttrium center. The development of novel ligand architectures is a cornerstone for advancing the chemistry of yttrium butoxide. Research in this area focuses on synthesizing ligands that can fine-tune the steric and electronic properties of the metal center, thereby controlling its catalytic activity and precursor behavior.

Alkoxide ligands are particularly attractive as they can stabilize yttrium complexes and offer unique chemical opportunities. osti.gov The design of these ligands is crucial for determining the activity of the resulting metal complexes. escholarship.org For instance, the use of bulky ancillary ligands can prevent the formation of undesirable polymetallic aggregates, which often complicate reactivity. osti.gov Researchers have explored a variety of ligand systems, including cyclopentadienyl (B1206354) derivatives, phenoxides, and nitrogen-based chelators, to modify the coordination sphere of yttrium. acs.orgescholarship.org The synthesis of heteroleptic yttrium complexes, which contain a combination of different ligands, allows for precise control over the complex's properties. nih.gov

A promising strategy involves metal-templated ligand synthesis, where a central yttrium ion directs the assembly of a complex, multinucleating ligand framework around itself. nih.gov This approach enables the creation of well-defined trimetallic and other polymetallic species, where the yttrium butoxide core can be integrated with other transition metals to generate multifunctional catalysts. nih.gov The exploration of unsymmetrical Schiff base ligands is another avenue, creating chiral environments around the yttrium center for potential applications in asymmetric catalysis. researchgate.net

Future work will likely focus on ligands that are not only robust and synthetically accessible but also "smart," capable of responding to external stimuli or participating directly in the catalytic cycle. The goal is to move beyond simple steric blocking and toward ligands that actively cooperate with the yttrium center to achieve unprecedented catalytic performance.

| Ligand Type | Purpose/Advantage | Example Complex/System |

| Bulky Alkoxides/Phenoxides | Stabilize monomeric species, enhance solubility, control reactivity. | [(C₅R₅)Y(μ-OCMe₃)(OCMe₃)]₂ acs.org |

| Ferrocene-Based Ligands | Provide strong electronic donation and unique geometry. escholarship.org | (thiolfan)Y(OtBu)₂K escholarship.org |

| Nitrogen-Based Ligands (e.g., Formamidinates) | Enhance thermal stability for applications like Atomic Layer Deposition (ALD). rsc.org | [Y(tBu₂-famd)₃] rsc.org |

| Heptadentate Templating Ligands | Assemble multinucleating frameworks for polymetallic complexes. nih.gov | Yttrium-templated tricopper complexes nih.gov |

| Unsymmetrical Schiff Bases | Create chiral environments for asymmetric catalysis. researchgate.net | {ArONCyNOCF₃}Y(N(SiHMe₂)₂)(THF) researchgate.net |

Exploration of New Catalytic Cycles and Transformations

Yttrium alkoxides, including yttrium butoxide, are recognized for their high activity in various catalytic reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters. escholarship.orgacs.org The "in situ" formation of yttrium alkoxides from precursors has proven to be a versatile and highly efficient method, offering much faster polymerization kinetics than traditional catalysts while maintaining control over the polymer's molecular weight. acs.org

Future research is aimed at expanding the catalytic repertoire of yttrium butoxide beyond polymerization. The unique Lewis acidity and reactivity of yttrium complexes make them promising candidates for a range of organic transformations. rsc.org One area of intense investigation is the activation of small molecules. For example, yttrium-based catalysts have been successfully employed for the cycloaddition of carbon dioxide (CO₂) to epoxides, converting a greenhouse gas into valuable cyclic carbonates under atmospheric pressure. rsc.org

Another frontier is the catalytic activation of C–H bonds, a challenging but highly desirable transformation for the efficient synthesis of value-added chemicals. acs.org Single-atom yttrium catalysts have shown promise in this area, facilitating reactions under moderate conditions. acs.org The development of bimetallic catalytic systems, where yttrium alkoxides work in concert with other metals like iron, opens up novel reaction pathways, such as the selective cyclotrimerization of terminal alkynes, which is not achievable by either metal alone. researchgate.net Researchers are also exploring hydroelementation reactions, such as hydroamination and hydrosilylation, where yttrium complexes can catalyze the addition of N-H or Si-H bonds across unsaturated substrates. rsc.orgmdpi.com

The elucidation of the mechanisms governing these new catalytic cycles is a critical objective. Understanding the reaction pathways, identifying the active catalytic species, and determining the rate-limiting steps will enable the rational design of more efficient and selective catalysts. mdpi.com

Rational Design of Yttrium-Based Materials with Tailored Functionalities

Yttrium butoxide is a key molecular precursor for the synthesis of advanced yttrium-based materials. sigmaaldrich.com Its purity and chemical properties directly influence the quality and performance of the final material, making it a cornerstone in materials science. sigmaaldrich.com The rational design of these materials involves controlling their composition, structure, and morphology at the nanoscale to achieve specific functionalities. This approach is guided by a deep understanding of the precursor chemistry and the transformation processes, such as sol-gel or solvothermal methods. sigmaaldrich.comresearchgate.net

One of the most significant applications is in the production of high-performance ceramics. Yttrium butoxide is used to synthesize yttria-stabilized zirconia (YSZ), an exceptionally hard and thermally stable ceramic used in thermal barrier coatings and solid oxide fuel cells. americanelements.com It is also used as a dopant precursor for materials like barium titanate (BaTiO₃), where the addition of yttrium modifies the dielectric and ferroelectric properties for applications in electronic components. sigmaaldrich.comresearchgate.net

A major area of future development is in the synthesis of porous materials, particularly metal-organic frameworks (MOFs). By employing a topology-guided strategy, researchers can use yttrium precursors to construct ultra-stable MOFs with precisely defined pore environments. researchgate.net These yttrium-based MOFs exhibit exceptional stability and have shown remarkable performance as adsorbents for methane (B114726) purification and storage. researchgate.net The design principles for such architected materials are becoming increasingly sophisticated, allowing for the creation of reconfigurable structures with tunable functionalities. nih.govmdpi.com

The ultimate goal is to establish clear structure-property relationships, where the molecular design of the yttrium butoxide precursor and its reaction conditions can be used to predict and control the macroscopic properties of the final material, from the grain size in a ceramic to the pore dimensions in a MOF. americanelements.commdpi.com

| Material Type | Precursor Role of Yttrium Butoxide | Key Functionality/Application |

| Yttria-Stabilized Zirconia (YSZ) | Source of yttrium oxide for stabilization. americanelements.com | High-temperature stability, ionic conductivity (solid oxide fuel cells). americanelements.com |

| Doped Barium Titanate | Precursor for yttrium doping. sigmaaldrich.comx-mol.net | Enhanced dielectric, ferroelectric, and piezoelectric properties for ceramics. sigmaaldrich.com |

| Yttrium-Based MOFs | Forms the secondary building units (SBUs) of the framework. researchgate.net | Gas separation and storage (e.g., methane purification). researchgate.net |

| Y-doped SnO₂ Nanocrystals | Serves as the yttrium source in solvothermal synthesis. sigmaaldrich.com | Electron transport layer in perovskite solar cells. sigmaaldrich.com |

| Y₄Al₂O₉ Nanoparticles | Precursor for yttrium-aluminum garnet synthesis. sigmaaldrich.com | Optoelectronic applications, including LEDs and display technologies. sigmaaldrich.com |

Integration of Yttrium Butoxide Chemistry into Sustainable and Green Synthesis Protocols

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly guiding chemical research. Yttrium butoxide chemistry is well-suited for integration into these sustainable protocols. Yttrium itself is a low-toxicity, earth-abundant rare earth metal, making it an attractive alternative to catalysts based on heavy, toxic metals. escholarship.org

A significant contribution to green chemistry is the use of yttrium-based catalysts for the synthesis of biodegradable polymers like polycaprolactone (B3415563) (PCL), which are considered environmentally friendly materials. escholarship.org Furthermore, yttrium catalysts can promote reactions under mild, energy-efficient conditions and in some cases, in solvent-free media, which dramatically reduces the environmental footprint of the chemical process. researchgate.netrsc.org For instance, a novel yttrium-based MOF has demonstrated fascinating catalytic activity for the synthesis of cyanohydrin silyl (B83357) ethers in a solvent-free medium with high recyclability. rsc.org

The concept of "green synthesis" also extends to the preparation of the catalysts and materials themselves. Researchers are exploring the use of benign reagents and bio-inspired protocols. mdpi.commdpi.com For example, yttrium oxide nanoparticles have been synthesized using plant extracts, an approach that is environmentally friendly, non-toxic, and sustainable. mdpi.comnih.govresearchgate.net Such methods avoid harsh reaction conditions and hazardous organic solvents, aligning perfectly with green chemistry goals. mdpi.com

Future efforts will focus on designing closed-loop catalytic cycles where the yttrium butoxide-derived catalyst can be easily recovered and reused multiple times without loss of activity. nano-ntp.com The development of heterogeneous yttrium catalysts, such as those supported on silica (B1680970) or encapsulated in MOFs, is a key strategy to facilitate catalyst separation and recycling, further enhancing the sustainability of the processes. rsc.org

Synergistic Research with Computational Chemistry and Advanced Characterization Techniques

The advancement of yttrium butoxide chemistry is increasingly reliant on a synergistic interplay between experimental synthesis and state-of-the-art characterization and computational modeling. This interdisciplinary approach provides unprecedented insight into the structure, bonding, and reactivity of yttrium complexes at the molecular level.

Advanced Characterization Techniques: A suite of powerful analytical methods is employed to fully characterize novel yttrium compounds. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure of crystalline complexes. nih.gov For compounds in solution or those that are difficult to crystallize, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the ligand environment and complex dynamics. nih.govscientific.net Other vital techniques include Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups and bonding modes, and various mass spectrometry methods for molecular weight determination. mdpi.comscientific.netorientjchem.org For yttrium-based materials, techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) are used to investigate morphology and surface composition. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) has become a powerful predictive tool in this field. nih.gov Computational studies are used to probe the electronic structures of yttrium complexes, revealing details about the nature of the metal-ligand bonds. nih.gov DFT calculations can elucidate complex reaction mechanisms, map out energy profiles for catalytic cycles, and identify transition states, which is often challenging to do experimentally. rsc.orgmdpi.com This theoretical insight is invaluable for understanding why certain catalysts are more active or selective than others. chemrxiv.org Furthermore, computational screening can accelerate the discovery of new precursors for applications like Atomic Layer Deposition (ALD) by predicting their thermal stability and reactivity before undertaking lengthy experimental work. rsc.orgresearchgate.net

The integration of these techniques allows for a feedback loop where experimental results inform and validate computational models, and theoretical predictions guide future experimental designs. This synergy accelerates the rational design of new ligands, catalysts, and materials with desired properties.

| Technique/Method | Application in Yttrium Butoxide Research | Reference |

| Single-Crystal X-ray Diffraction | Determines precise 3D molecular structures of crystalline complexes. | nih.govaphrc.org |

| Multinuclear NMR Spectroscopy | Characterizes complex structure and dynamics in solution. | nih.govscientific.net |

| FTIR Spectroscopy | Identifies functional groups and ligand coordination modes. | mdpi.comscientific.net |

| Electron Microscopy (SEM/TEM) | Visualizes the morphology and nanostructure of yttrium-based materials. | mdpi.comorientjchem.org |

| Density Functional Theory (DFT) | Probes electronic structures, models reaction mechanisms, predicts properties. | nih.govrsc.orgrsc.org |

Q & A

Q. What are the primary synthetic routes for Butan-1-ol, and how do reaction conditions influence yield and purity?

Butan-1-ol can be synthesized via the Reppe reaction, where propylene reacts with CO and water under catalytic conditions: Optimizing temperature, pressure, and catalyst selection is critical for yield. Side reactions (e.g., isomerization to 2-butanol) must be minimized by controlling acidic conditions . For isotopic studies, carbon-13-labeled Butan-1-ol is synthesized using isotopically enriched precursors to enable precise tracking in reaction mechanisms or metabolic studies .

Q. How does hydrogen bonding influence the physical properties of Butan-1-ol compared to branched alcohols?

Butan-1-ol’s linear structure allows stronger intermolecular hydrogen bonding than branched isomers (e.g., 2-methylpropan-2-ol), resulting in a higher boiling point (118°C vs. 82°C). This property is critical in solvent selection for reactions requiring high-temperature stability .

Q. What safety protocols are essential when handling Butan-1-ol in laboratory settings?

Butan-1-ol is flammable (flash point: 35°C) and acutely toxic. Recommended safety measures include:

- Respiratory protection: Use fume hoods if vapor concentrations exceed 45 mg/m³ (8-hour TWA) .

- Skin/eye protection: Wear nitrile gloves and goggles, as prolonged exposure causes irritation .

- Monitoring: Adhere to regional occupational exposure limits (e.g., Denmark’s GV: 150 mg/m³; Norway’s AN: 75 mg/m³) .

Advanced Research Questions

Q. How can multivariate optimization improve yttrium extraction efficiency from complex matrices?

A Box–Behnken design optimizes parameters such as sample mass (25–75 mg), sonication time (15–165 min), and HNO₃ concentration (2–6 mol L⁻¹). For yttrium extraction from phosphorus powders, maximum recovery requires 6 mol L⁻¹ HNO₃ and 165 min sonication, indicating strong matrix binding . Methodological rigor includes validating extraction completeness via spike-recovery tests and cross-calibrating with ICP-MS or MIP OES .

Q. What kinetic insights govern the reaction between Butan-1-ol and Cr(VI) in surfactant-mediated systems?

The rate of Cr(VI) reduction exhibits first-order dependence on [Cr(VI)] and [Butan-1-ol]. Surfactants (e.g., CPC, SDS, TX-100) alter reaction kinetics by modifying interfacial interactions. For example, cationic surfactants may enhance electron transfer via micellar stabilization of intermediates. Kinetic studies should compare observed rate constants () under varying surfactant concentrations and critical micelle concentrations (CMCs) .

Q. How do monomer-dimer equilibria of yttrium trichloride (YCl₃/Y₂Cl₆) affect vapor-phase thermodynamics?

Vapor composition analysis (1317–1646 K) reveals increasing Pd/Pm ratios (0.15–0.21), where Pd = dimer partial pressure and Pm = monomer partial pressure. Thermodynamic functions (ΔG, ΔH) are calculated using vibrational frequencies and structural data from combined experimental and DFT studies. Researchers must account for dimerization when modeling high-temperature processes like chemical vapor deposition (CVD) .

Q. What role does isotopic labeling play in mechanistic studies of Butan-1-ol oxidation?

Carbon-13-labeled Butan-1-ol (-Butan-1-ol) enables tracing of oxidation pathways (e.g., to butanoic acid) via NMR or mass spectrometry. This method clarifies whether oxidation occurs at the primary hydroxyl group or involves intermediate radicals. Applications include elucidating enzyme-mediated alcohol dehydrogenation or industrial catalytic processes .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported occupational exposure limits (OELs) for Butan-1-ol?

OELs vary regionally (e.g., Ireland: 75 mg/m³ STEL; Denmark: 150 mg/m³ GV). To resolve contradictions:

- Prioritize jurisdiction-specific guidelines (e.g., EU CLP vs. OSHA).

- Conduct real-time air monitoring using PID detectors calibrated for alcohols.

- Apply the ALARA principle (As Low As Reasonably Achievable) when limits conflict .

Q. Why do experimental enthalpy of combustion values for Butan-1-ol deviate from theoretical calculations?

Experimental values (e.g., 1788.87 kJ mol⁻¹) often underestimate theoretical values due to heat loss (\sim50% to surroundings) and incomplete combustion (soot formation). Calorimetry improvements include using adiabatic bomb calorimeters and normalizing for CO₂ absorption in NaOH traps .

Emerging Applications

Q. What advances in yttrium-based materials (e.g., YH₆) enable high-temperature superconductivity?

Yttrium hydrides (YH₆) synthesized under high-pressure (≥166 GPa) exhibit superconductivity up to 224 K. Characterization involves synchrotron X-ray diffraction and resistivity measurements. Research challenges include stabilizing hydrides at ambient pressure and scaling synthesis via laser-heated diamond anvil cells .

Q. How are yttrium sputtering targets used in advanced material research?

Yttrium targets deposit thin films for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.